An In-depth Technical Guide to the Physical Properties of 3-iodo-1-methyl-4-nitro-1H-pyrazole
An In-depth Technical Guide to the Physical Properties of 3-iodo-1-methyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound 3-iodo-1-methyl-4-nitro-1H-pyrazole. Intended for professionals in chemical research and drug development, this document synthesizes available data to offer a detailed profile of this compound. While experimental data for this specific molecule is limited in published literature, this guide leverages information from closely related analogues and computational predictions to provide a robust understanding of its characteristics. The synthesis and characterization of a key precursor, 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole, are detailed to offer practical insights into the handling and purification of similar structures.
Introduction
3-iodo-1-methyl-4-nitro-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, which are a significant scaffold in medicinal chemistry and materials science. The presence of an iodine atom, a nitro group, and a methyl group on the pyrazole ring suggests a unique combination of electronic and steric properties, making it a potentially valuable intermediate for the synthesis of more complex molecules. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the pyrazole ring, while the iodine atom provides a site for various cross-coupling reactions, a cornerstone of modern synthetic chemistry. Understanding the physical properties of this compound is paramount for its effective use in synthesis, purification, and formulation.
Molecular Structure and Chemical Identifiers
The fundamental identity of a chemical compound is established by its structure and internationally recognized identifiers.
Molecular Structure
The structure of 3-iodo-1-methyl-4-nitro-1H-pyrazole consists of a five-membered pyrazole ring with a methyl group at the N1 position, an iodine atom at the C3 position, and a nitro group at the C4 position.
Caption: Molecular structure of 3-iodo-1-methyl-4-nitro-1H-pyrazole.
Chemical Identifiers
A compilation of the key chemical identifiers for 3-iodo-1-methyl-4-nitro-1H-pyrazole is presented in the table below.
| Identifier | Value | Source |
| CAS Number | 186298-52-2 | [1] |
| Molecular Formula | C₄H₄IN₃O₂ | [1] |
| Molecular Weight | 253.00 g/mol | [2] |
| Exact Mass | 252.93482 u | [2] |
| InChI Key | QVKHKGMSULLBTL-UHFFFAOYSA-N | [2] |
Physical Properties
| Property | Predicted/Inferred Value | Basis of Estimation and Remarks |
| Physical State | Solid | Based on the melting point of the N-protected analogue, 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole, which is a solid with a melting point of 82-84 °C[3]. The removal of the bulky ethoxyethyl group is unlikely to transition the compound to a liquid state. |
| Melting Point | Likely a solid with a distinct melting point | While no experimental value is available for the target compound, its analogue melts at 82-84 °C[3]. It is anticipated that 3-iodo-1-methyl-4-nitro-1H-pyrazole will also be a crystalline solid. |
| Boiling Point | Not available | Due to its likely solid nature and the presence of polar functional groups, it is expected to have a high boiling point and may decompose before boiling under atmospheric pressure. |
| Solubility | Expected to be soluble in polar organic solvents | The parent pyrazole scaffold exhibits solubility in organic solvents like ethanol, methanol, and acetone. The presence of the polar nitro group in 3-iodo-1-methyl-4-nitro-1H-pyrazole would likely enhance its solubility in polar organic solvents such as DMSO, DMF, and acetonitrile. Its solubility in non-polar solvents like hexane is expected to be low. Water solubility is also predicted to be limited. |
Predicted Spectral Data
While experimental spectra for 3-iodo-1-methyl-4-nitro-1H-pyrazole are not available, predictions can be made based on the analysis of its structure and comparison with related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing two key signals:
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N-methyl protons: A singlet peak corresponding to the three protons of the methyl group attached to the N1 position. The chemical shift is likely to be in the range of 3.8-4.2 ppm, influenced by the electronic environment of the pyrazole ring.
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C5-proton: A singlet peak for the single proton at the C5 position of the pyrazole ring. The electron-withdrawing effect of the adjacent nitro group at C4 is expected to shift this proton downfield, likely in the range of 8.0-8.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts for the four carbon atoms of the pyrazole ring and the methyl carbon are as follows:
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C3: The carbon bearing the iodine atom is expected to have a chemical shift significantly influenced by the heavy atom effect of iodine, likely appearing in the range of 80-95 ppm.
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C4: The carbon attached to the nitro group will be deshielded and is predicted to resonate in the range of 145-155 ppm.
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C5: The carbon atom bonded to the C5-proton is expected to appear in the range of 130-140 ppm.
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N-methyl carbon: The carbon of the methyl group will likely have a chemical shift in the range of 35-45 ppm.
Experimental Protocol: Synthesis and Purification of a Key Analogue
To provide a practical context for handling compounds of this class, the following is a detailed protocol for the synthesis and purification of 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole, as described in the literature[3]. This procedure illustrates a common protection strategy for the pyrazole nitrogen and subsequent purification techniques.
Rationale
The N-H proton of pyrazoles can be acidic and may interfere with certain reactions. Protection of the nitrogen with a group like 1-ethoxyethyl is a common strategy to circumvent this issue. This protecting group can be readily introduced and later removed under mild acidic conditions. Recrystallization is an effective method for purifying solid organic compounds.
Materials
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3-iodo-4-nitro-1H-pyrazole
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Ethyl vinyl ether
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Trifluoroacetic acid (TFA)
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Dichloromethane (CH₂Cl₂)
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n-Hexane
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Ethyl acetate
Procedure
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Reaction Setup: In a round-bottom flask, dissolve 3-iodo-4-nitro-1H-pyrazole in dichloromethane.
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Addition of Reagents: Add a catalytic amount of trifluoroacetic acid to the solution.
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Protection Reaction: Slowly add ethyl vinyl ether to the reaction mixture. The reaction is exothermic and should be controlled to maintain a temperature of 28-33 °C.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: Once the reaction is complete, quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the product into dichloromethane. Dry the organic layer over anhydrous sodium sulfate.
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Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator.
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Purification by Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent mixture of n-hexane and ethyl acetate (10:1 ratio). Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Isolation of Product: Collect the crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum to obtain pure 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole as slightly yellow crystals.
Caption: Experimental workflow for the synthesis and purification of an N-protected analogue.
Safety Information
While a specific Material Safety Data Sheet (MSDS) for 3-iodo-1-methyl-4-nitro-1H-pyrazole is not widely available, general precautions for handling similar chemical structures should be observed.
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
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Reactivity: Nitro compounds can be energetic and may be sensitive to heat, shock, or friction. While the pyrazole ring is generally stable, the presence of the nitro group warrants caution. Iodo compounds can be light-sensitive.
Conclusion
3-iodo-1-methyl-4-nitro-1H-pyrazole is a compound with significant potential as a building block in synthetic chemistry. Although direct experimental data on its physical properties are scarce, this guide provides a comprehensive overview based on available information for closely related compounds and established chemical principles. The provided data and protocols are intended to assist researchers in the safe and effective handling and application of this and similar pyrazole derivatives. Further experimental characterization of this compound is warranted to fully elucidate its physical and chemical properties.
References
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PubChem. 3-iodo-1-methyl-4-nitro-1H-pyrazole. [Link]
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Arkat USA, Inc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
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Solubility of Things. Pyrazole. [Link]
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SpectraBase. 3-methyl-4-nitro-1H-pyrazole. [Link]
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ResearchGate. 13C NMR chemical shifts (ppm) of C-nitropyrazoles. [Link]

